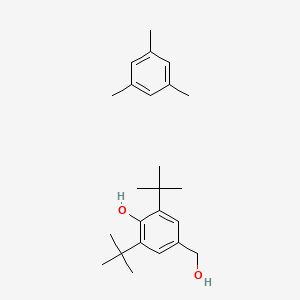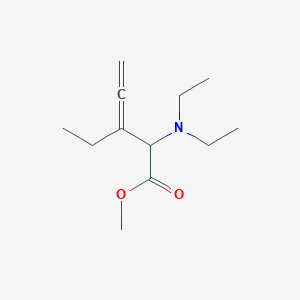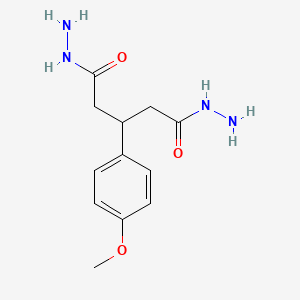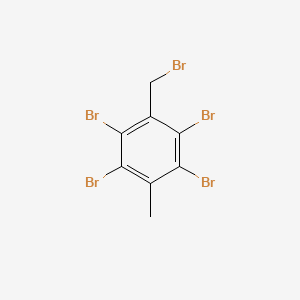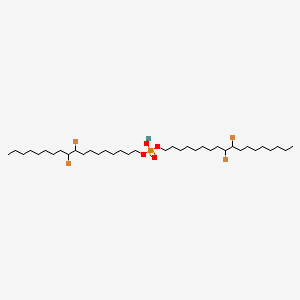
Bis(9,10-dibromooctadecyl) hydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(9,10-dibromooctadecyl) hydrogen phosphate is a chemical compound with the molecular formula C36H71Br4O4P. It is known for its unique structure, which includes brominated octadecyl chains and a phosphate group. This compound is used in various industrial and scientific applications due to its distinctive chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(9,10-dibromooctadecyl) hydrogen phosphate typically involves the bromination of octadecanol followed by phosphorylation. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst to achieve the bromination of octadecanol at the 9 and 10 positions. The brominated product is then reacted with phosphoric acid or a phosphorylating agent to form the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Bis(9,10-dibromooctadecyl) hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The brominated chains can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can produce a variety of functionalized derivatives .
科学研究应用
Bis(9,10-dibromooctadecyl) hydrogen phosphate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of bis(9,10-dibromooctadecyl) hydrogen phosphate involves its interaction with molecular targets and pathways. The brominated chains and phosphate group can interact with various enzymes and receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- Bis(9,10-dibromooctadecyl) phosphate
- Bis(9,10-dibromooctadecyl) sulfate
- Bis(9,10-dibromooctadecyl) carbonate
Uniqueness
Bis(9,10-dibromooctadecyl) hydrogen phosphate is unique due to its specific combination of brominated chains and a phosphate group. This structure imparts distinctive chemical properties, such as reactivity and stability, making it valuable for various applications .
属性
CAS 编号 |
68298-31-7 |
|---|---|
分子式 |
C36H71Br4O4P |
分子量 |
918.5 g/mol |
IUPAC 名称 |
bis(9,10-dibromooctadecyl) hydrogen phosphate |
InChI |
InChI=1S/C36H71Br4O4P/c1-3-5-7-9-15-21-27-33(37)35(39)29-23-17-11-13-19-25-31-43-45(41,42)44-32-26-20-14-12-18-24-30-36(40)34(38)28-22-16-10-8-6-4-2/h33-36H,3-32H2,1-2H3,(H,41,42) |
InChI 键 |
GDKGEORXADBULN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(C(CCCCCCCCOP(=O)(O)OCCCCCCCCC(C(CCCCCCCC)Br)Br)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



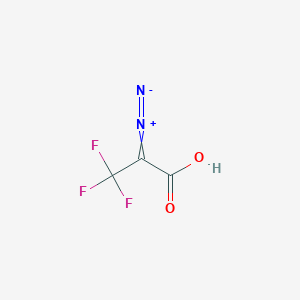
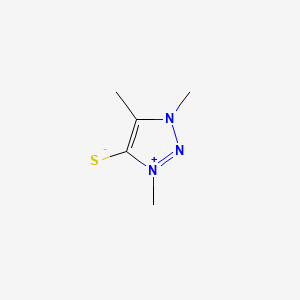
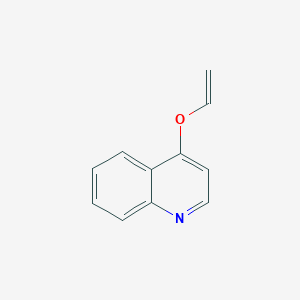
![Isotridecane, 1,1'-[(3,7-dimethyl-6-octenylidene)bis(oxy)]bis-](/img/structure/B14464299.png)
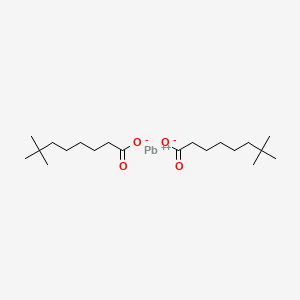
![2,2-Dimethyl-3-oxa-6-thia-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14464307.png)
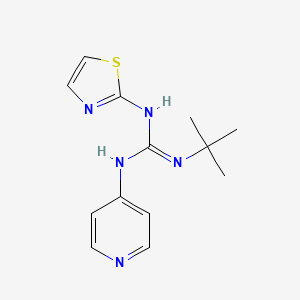
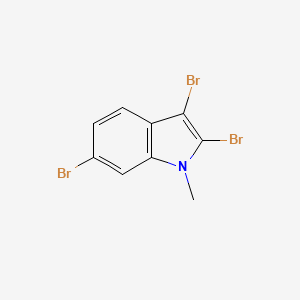
![2-[2-(4-Chlorophenoxy)acetamido]ethyl pyridine-3-carboxylate](/img/structure/B14464324.png)
